molecular formula C16H16O B12880894 4-(tert-Butyl)dibenzo[b,d]furan

4-(tert-Butyl)dibenzo[b,d]furan

Cat. No.: B12880894
M. Wt: 224.30 g/mol
InChI Key: FVBPLXKQDODLQW-UHFFFAOYSA-N
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Description

4-(tert-Butyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)dibenzo[b,d]furan typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of dibenzofuran with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the furan ring.

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Major Products Formed:

    Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Quinones or other oxidized forms.

    Reduction: Saturated derivatives with reduced aromaticity.

Scientific Research Applications

4-(tert-Butyl)dibenzo[b,d]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)dibenzo[b,d]furan involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, including oxidative stress response and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-(tert-Butyl)dibenzo[b,d]furan stands out due to the presence of the tert-butyl group, which enhances its stability and reactivity. This modification also imparts unique electronic properties, making it valuable in various applications, especially in the field of materials science.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-tert-butyldibenzofuran

InChI

InChI=1S/C16H16O/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,1-3H3

InChI Key

FVBPLXKQDODLQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

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